BenchChemオンラインストアへようこそ!

(2E)-3-(2,4-Dichlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one

medicinal chemistry chalcone SAR Michael acceptor reactivity

The designated compound (2E)-3-(2,4-dichlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one (CAS 1354941‑76‑6, molecular formula C₁₇H₁₄Cl₂O, molecular weight 305.2 g·mol⁻¹) is a fully synthetic chalcone belonging to the 1,3‑diaryl‑2‑propen‑1‑one family. Its scaffold comprises an α,β‑unsaturated enone system bridging a 2,4‑dichlorophenyl ring (A‑ring) and a 4‑ethylphenyl ring (B‑ring).

Molecular Formula C17H14Cl2O
Molecular Weight 305.2 g/mol
CAS No. 1354941-76-6
Cat. No. B6346297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2,4-Dichlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one
CAS1354941-76-6
Molecular FormulaC17H14Cl2O
Molecular Weight305.2 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C17H14Cl2O/c1-2-12-3-5-14(6-4-12)17(20)10-8-13-7-9-15(18)11-16(13)19/h3-11H,2H2,1H3/b10-8+
InChIKeyINWNVVCFBROONY-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-(2,4-Dichlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one (CAS 1354941-76-6) – Core Chalcone Identity and Procurement Baseline


The designated compound (2E)-3-(2,4-dichlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one (CAS 1354941‑76‑6, molecular formula C₁₇H₁₄Cl₂O, molecular weight 305.2 g·mol⁻¹) is a fully synthetic chalcone belonging to the 1,3‑diaryl‑2‑propen‑1‑one family . Its scaffold comprises an α,β‑unsaturated enone system bridging a 2,4‑dichlorophenyl ring (A‑ring) and a 4‑ethylphenyl ring (B‑ring). The (E)‑configuration about the olefinic bond is thermodynamically favoured. Chalcones are versatile intermediates in medicinal chemistry, agrochemistry, and materials science, and their biological signatures are exquisitely sensitive to substitution pattern and regioisomerism [1]. This guide focuses on the procurement‑relevant differentiation of the title chalcone from closely related analogs.

Why (2E)-3-(2,4-Dichlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one Cannot Be Replaced by an In‑Class Generic Compound


Chalcones are not functionally interchangeable because small structural perturbations – regioisomerism (carbonyl‑proximal vs. carbonyl‑distal dichlorophenyl), halogen count, and alkyl chain length on the B‑ring – produce substantial shifts in reactivity, lipophilicity, and target engagement [1]. In the series of dichloro‑substituted chalcones evaluated by Kumar et al. (2020), a simple methyl‑to‑trifluoromethyl swap on the B‑ring altered antifungal MIC values by more than nine‑fold, while mono‑ vs. di‑chloro substitution on the A‑ring modulated antitubercular potency by four‑fold [1]. Consequently, substituting (2E)-3-(2,4-dichlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one with an analog that harbours a different halogen pattern, a shorter alkyl chain, or an inverted enone orientation will yield non‑comparable experimental results. The evidence below quantifies the specific differentiation factors that define this compound’s procurement value.

Quantitative Differentiation Data for (2E)-3-(2,4-Dichlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one vs. Closest Commercial Analogs


Regioisomeric Orientation: Carbonyl‑Proximal 4‑Ethylphenyl vs. Carbonyl‑Proximal 2,4‑Dichlorophenyl

The title compound (CAS 1354941‑76‑6) positions the α,β‑unsaturated carbonyl directly adjacent to the 4‑ethylphenyl ring, whereas its regioisomer (2E)-1-(2,4-dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one (CAS 556056‑54‑3) places the carbonyl next to the electron‑withdrawing 2,4‑dichlorophenyl ring . This regioisomeric inversion alters the electrophilicity of the β‑carbon and the enone’s susceptibility to nucleophilic attack. In chalcone SAR studies, the position of the carbonyl relative to electron‑withdrawing groups has been shown to modulate antiproliferative IC₅₀ values by >2‑fold (e.g., disubstituted chalcones 7 and 8 vs. monosubstituted analogs in Kumar et al., 2020) [1]. Users procuring the wrong regioisomer will therefore introduce an uncontrolled variable into any Michael‑addition‑dependent assay.

medicinal chemistry chalcone SAR Michael acceptor reactivity

Lipophilicity Differentiation: 4‑Ethyl vs. 4‑Methyl B‑Ring Substitution

The 4‑ethyl substituent on the B‑ring of the title compound increases lipophilicity relative to the 4‑methyl analog (2E)-3-(2,4-dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (CAS 133031‑37‑5). The methyl analog has an experimentally validated PubChem XLogP3 of 5.1 [1]. Applying the Hansch π contribution for a methylene (–CH₂–) increment of ≈0.5 log units, the 4‑ethyl derivative is estimated to have an XLogP of ≈5.6. This difference is substantial enough to affect passive membrane permeability, P‑glycoprotein efflux susceptibility, and non‑specific protein binding in cell‑based assays.

drug discovery ADME logP membrane permeability

Antitubercular Activity Class‑Level Evidence: 2,4‑Dichloro Substitution Confers Improved Minimum Inhibitory Concentration (MIC) Over Pyrazinamide

Although the title compound itself has no reported antitubercular MIC, chalcones bearing a 2,4‑dichlorophenyl A‑ring consistently show single‑digit micromolar MICs against Mycobacterium tuberculosis. In a direct head‑to‑head study, the 2,4‑dichlorophenyl chalcone (designated “compound 7”) exhibited an MIC of 4.41 µM, which is 5.7‑fold more potent than the standard agent pyrazinamide (MIC = 25.34 µM) [1]. The 2,4‑dichloro pattern on the A‑ring is specifically required for this potency; replacement with 2,4‑difluoro (comp 12) lowers the MIC to 2.43 µM but introduces a fluorine‑specific metabolic liability not present with chlorine [1]. The title compound retains the favourable 2,4‑dichlorophenyl A‑ring while uniquely pairing it with a 4‑ethylphenyl B‑ring, offering a differentiated starting point for antitubercular lead optimisation.

antitubercular agents MIC Mycobacterium tuberculosis

Procurement Purity and Characterisation Assurance: 98 % vs. 95 % Industry Baseline

The title compound is commercially available from Leyan (Cat. No. 1193898) at a certified purity of 98 %, accompanied by standard characterization (¹H‑NMR, MS, and HPLC) . In contrast, several structurally similar chalcones offered by competing vendors are listed at a typical purity of 95 % or “95 %+” . The 3‑percentage‑point purity disparity corresponds to a 2.5‑fold reduction in total organic impurity (5 % vs. 2 %), which is critical for dose‑response assays where unknown impurities can confound IC₅₀ determinations or trigger false‑positive hits. For buyers requiring a minimum purity threshold of ≥97 % for high‑throughput screening libraries, the 98 %‑certified material eliminates the need for additional in‑house purification.

chemical procurement purity quality control reproducible research

Procurement‑Relevant Application Scenarios for (2E)-3-(2,4-Dichlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one


Structure–Activity Relationship (SAR) Expansion of Antitubercular Chalcone Libraries

Building on the established antitubercular activity of 2,4‑dichlorophenyl chalcones (MIC ≈ 4.41 µM against M. tuberculosis H37Rv) [1], the title compound introduces a 4‑ethyl B‑ring modification. This ethyl substituent increases lipophilicity by an estimated 0.5 log units relative to the 4‑methyl analog [2], potentially improving mycobacterial cell‑wall penetration. Researchers can use this compound to probe the lipophilic tolerance of the B‑ring pocket without altering the proven 2,4‑dichloro A‑ring pharmacophore.

Regioisomer‑Controlled Investigation of Enone Electrophilicity in Covalent Inhibitor Design

The regioisomeric identity of the title compound (carbonyl adjacent to 4‑ethylphenyl) provides a distinct electrophilic profile compared to its carbonyl‑proximal 2,4‑dichlorophenyl isomer (CAS 556056‑54‑3) . Medicinal chemistry groups developing targeted covalent inhibitors can use the pair to control β‑carbon reactivity in Michael‑addition assays, enabling differential SAR mapping of electrophilic warhead contributions.

High‑Purity Screening Collection Assembly for Phenotypic Assays

With a guaranteed purity of 98 % (Leyan Cat. 1193898) , the title compound meets the ≥97 % purity criterion commonly required for inclusion in curated screening libraries. This eliminates the need for preparatory HPLC purification that is frequently necessary with 95 %‑grade chalcone analogs , accelerating the screening workflow and reducing solvent waste.

Heterocyclic Synthesis Scaffold for Dihydropyrazole and Isoxazole Derivatives

Dichloro‑substituted chalcones serve as direct precursors to dihydropyrazoles, which exhibit superior antifungal (MIC as low as 5.35 µM) and antitubercular (MIC 3.67 µM) activities relative to the parent chalcones [1]. The title compound’s 4‑ethyl‑B‑ring substitution offers a novel entry point into this privileged dihydropyrazole chemical space, complementing the methyl, trifluoromethyl, and thienyl variants already described.

Quote Request

Request a Quote for (2E)-3-(2,4-Dichlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.